molecular formula C6H3Br2NS B3120576 4,5-Dibromo-3-methylthiophene-2-carbonitrile CAS No. 266338-05-0

4,5-Dibromo-3-methylthiophene-2-carbonitrile

Cat. No.: B3120576
CAS No.: 266338-05-0
M. Wt: 280.97 g/mol
InChI Key: QOWNWTDBNPQGSD-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H3Br2NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and nitrile functional groups, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-methylthiophene-2-carbonitrile typically involves the bromination of 3-methylthiophene-2-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-3-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or heteroaryl compounds.

    Reduction Products: Amino derivatives of thiophene.

Scientific Research Applications

4,5-Dibromo-3-methylthiophene-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3-methylthiophene-2-carbonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating methyl group, which affect the electron density on the thiophene ring. This modulation of electron density can facilitate various reactions, such as nucleophilic substitution and coupling reactions .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-3-methylthiophene-2-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Its combination of bromine and nitrile groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

IUPAC Name

4,5-dibromo-3-methylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NS/c1-3-4(2-9)10-6(8)5(3)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWNWTDBNPQGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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